Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride
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Overview
Description
Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride: is a chemical compound with the molecular formula C10H13ClNO2·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a chlorine atom, and an ester functional group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride typically involves the esterification of 3-amino-4-chlorobenzoic acid with isopropanol in the presence of a suitable catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Scheme:
-
Esterification:
- 3-amino-4-chlorobenzoic acid + isopropanol → Propan-2-yl 3-amino-4-chlorobenzoate
- Catalyst: Sulfuric acid
- Conditions: Reflux
-
Formation of Hydrochloride Salt:
- Propan-2-yl 3-amino-4-chlorobenzoate + HCl → this compound
- Conditions: Room temperature
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride: undergoes various chemical reactions, including:
-
Substitution Reactions:
- The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
-
Reduction Reactions:
- The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Oxidation Reactions:
- The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
-
Nucleophilic Substitution:
- Reagents: Sodium halides, alkoxides
- Conditions: Solvent (e.g., ethanol), elevated temperature
-
Reduction:
- Reagents: Lithium aluminum hydride (LiAlH4)
- Conditions: Anhydrous ether, room temperature
-
Oxidation:
- Reagents: Potassium permanganate (KMnO4)
- Conditions: Aqueous solution, room temperature
Major Products Formed
Substitution: Formation of substituted benzoates
Reduction: Formation of 3-amino-4-chlorobenzyl alcohol
Oxidation: Formation of 3-nitro-4-chlorobenzoate derivatives
Scientific Research Applications
Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride: is utilized in various scientific research applications:
-
Medicinal Chemistry:
- It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
-
Organic Synthesis:
- It is used as a building block in the synthesis of more complex organic molecules, including dyes and agrochemicals.
-
Biological Studies:
- The compound is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
-
Industrial Applications:
- It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride: can be compared with similar compounds such as:
-
Propan-2-yl 3-amino-4-bromobenzoate hydrochloride:
- Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
-
Propan-2-yl 3-amino-4-fluorobenzoate hydrochloride:
- Contains a fluorine atom, which can significantly alter its pharmacokinetic properties.
-
Propan-2-yl 3-amino-4-methylbenzoate hydrochloride:
- The presence of a methyl group instead of a halogen can affect its lipophilicity and metabolic stability.
Conclusion
This compound: is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial processes Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules
Properties
IUPAC Name |
propan-2-yl 3-amino-4-chlorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7;/h3-6H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZQXZAGIQDRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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